4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
Overview
Description
4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that contains an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thione group: This is often done by reacting the imidazole derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Bromination and alkylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also contain a bromophenyl group and have shown similar antimicrobial and anticancer activities.
Benzimidazole derivatives: These compounds share the imidazole ring structure and are known for their broad-spectrum biological activities.
Uniqueness
4-(4-bromophenyl)-2-ethyl-2-methyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-4-20(3)22-17(14-9-11-16(21)12-10-14)19(25)23(20)18(24)15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRZSDQHCVBBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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